3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
Description
Chemical Identity and Nomenclature
This compound is systematically classified as an aromatic aldehyde bearing a triazole substituent through a methylene bridge. The compound is officially registered under Chemical Abstracts Service number 876316-30-2, establishing its unique chemical identity in international databases. The International Union of Pure and Applied Chemistry name for this compound is 3-(1,2,4-triazol-1-ylmethyl)benzaldehyde, reflecting its structural composition where the triazole ring is connected to the benzene ring via a methylene linkage at the meta position relative to the aldehyde functional group.
The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as C1=CC(=CC(=C1)CN2C=NC=N2)C=O, which provides a linear representation of the compound's connectivity. The International Chemical Identifier key IBVURYHFXBPNCW-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications. Alternative nomenclature systems refer to this compound through various synonyms including benzaldehyde,3-(1H-1,2,4-triazol-1-ylmethyl) and 3-(1,2,4-triazolylmethyl)benzaldehyde, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.
The compound exhibits specific physical properties that are characteristic of its structural framework. Crystallographic studies have determined that the compound has a melting point range of 54-55.5 degrees Celsius, indicating its solid-state stability under ambient conditions. The compound's density is reported as 1.21 grams per cubic centimeter, while computational predictions suggest a boiling point of approximately 397.4 degrees Celsius at standard atmospheric pressure. These physical constants are essential for practical handling and synthetic applications of the compound in laboratory and industrial settings.
Table 1: Molecular Descriptors and Physical Properties of this compound
Historical Context in Heterocyclic Chemistry
The development of this compound emerges from the broader historical evolution of triazole chemistry, which has its roots in the late 19th century when the triazole name was first coined by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. The 1,2,4-triazole framework, which forms the core heterocyclic component of this compound, has evolved to become one of the most important nitrogen-containing heterocycles in medicinal chemistry due to its unique electronic properties and coordination capabilities.
Historically, triazole-containing compounds gained prominence in pharmaceutical research during the mid-20th century when researchers discovered their exceptional ability to interact with biological targets through multiple coordination modes. The structural characteristics of 1,2,4-triazoles, particularly their capacity to accommodate diverse substituents around the core structure, have enabled the construction of numerous bioactive molecules with significant therapeutic potential. This historical development set the stage for the synthesis and investigation of more complex triazole derivatives, including benzaldehyde-containing variants that could serve as versatile synthetic intermediates.
The specific compound this compound represents a more recent advancement in this field, designed to combine the reactivity of aromatic aldehydes with the coordination properties of triazoles. The compound's first appearance in chemical databases occurred in 2007, as evidenced by creation dates in chemical registry systems, indicating its relatively recent discovery and characterization. This timing coincides with increased interest in hybrid molecular architectures that can serve multiple functions in drug discovery and materials science applications.
The evolution of synthetic methodologies for triazole-containing compounds has been particularly significant in enabling the practical preparation of molecules like this compound. Traditional approaches to triazole synthesis, including the Einhorn-Brunner reaction and the Pellizzari reaction, provided foundational methodologies that were later adapted and refined to accommodate more complex substitution patterns. These historical synthetic developments have been crucial in making triazole derivatives accessible for systematic study and application development.
Role in Triazole-Based Compound Research
This compound occupies a strategic position in contemporary triazole-based compound research, serving as both a synthetic intermediate and a model compound for understanding structure-activity relationships in triazole chemistry. The compound's dual functionality, combining an electrophilic aldehyde group with a nucleophilic triazole moiety, provides unique opportunities for chemical modification and biological investigation. Research applications have demonstrated the compound's utility in developing novel therapeutic agents, particularly in the context of enzyme inhibition studies where the triazole ring can engage in specific hydrogen bonding interactions with target proteins.
Recent investigations have highlighted the compound's role in medicinal chemistry research focused on antimicrobial and anticancer applications. Studies of structurally related triazole derivatives have shown that compounds containing the 1,2,4-triazole moiety exhibit diverse biological activities including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. The benzaldehyde component of this compound provides additional synthetic versatility, allowing for the formation of various condensation products and coordination complexes that can enhance biological activity.
The compound has proven particularly valuable in structure-activity relationship studies where researchers systematically modify different portions of the molecule to optimize biological activity. The methylene bridge connecting the triazole and benzaldehyde moieties allows for conformational flexibility while maintaining the electronic communication between these functional groups. This structural feature has been exploited in drug design efforts where the aldehyde functionality can be converted to various derivatives including imines, hydrazones, and oximes, each potentially offering distinct biological properties.
Contemporary research has also explored the compound's potential in coordination chemistry and materials science applications. The 1,2,4-triazole moiety is known to serve as an effective bridging ligand in coordination chemistry, capable of forming stable complexes with various metal ions. When combined with the electron-withdrawing aldehyde group, the compound exhibits unique electronic properties that can be tuned for specific applications in catalysis and materials development.
Table 2: Research Applications and Biological Activities of Triazole-Containing Compounds
The strategic importance of this compound in triazole research is further emphasized by its use as a starting material for synthesizing more complex heterocyclic systems. The aldehyde functionality provides a reactive site for various condensation reactions, enabling the construction of extended conjugated systems and polycyclic structures that can exhibit enhanced biological activity. This synthetic versatility has made the compound an essential tool in medicinal chemistry research programs focused on developing next-generation therapeutic agents.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVURYHFXBPNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625202 | |
| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-30-2 | |
| Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the nucleophilic substitution of a benzyl halide derivative (often 3-halobenzaldehyde) with 1H-1,2,4-triazole under basic conditions. The key step is the formation of a methylene bridge linking the triazole nitrogen to the benzaldehyde ring.
Preparation of 1H-1,2,4-Triazole Intermediate
Before coupling to benzaldehyde, pure 1H-1,2,4-triazole is often prepared as a precursor. A well-documented industrially relevant method involves the reaction of hydrazine hydrate with formamide at elevated temperatures (168-172 °C) under stirring for 2-4 hours. Water, ammonia, and formic acid by-products are distilled off during the reaction, and excess formamide is removed by vacuum distillation to yield 1H-1,2,4-triazole as a pure melt. This process avoids formation of undesirable by-products such as 4-amino-1,2,4-triazole and 4-formamidino-1,2,4-triazole by using a slight excess of formamide and controlled reaction conditions.
| Parameter | Conditions | Outcome |
|---|---|---|
| Temperature | 168-172 °C | Optimal for triazole formation |
| Reaction time | 2-4 hours | Complete conversion |
| Molar ratio (formamide:hydrazine) | ≥ 4:1 | Minimizes by-products |
| By-product removal | Distillation during reaction | High purity triazole |
Coupling of 1H-1,2,4-Triazole to 3-Bromomethylbenzaldehyde
The key step to obtain this compound involves the nucleophilic substitution of 3-bromomethylbenzaldehyde with 1H-1,2,4-triazole. This reaction is typically performed under basic conditions, often using potassium carbonate or a similar base, in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base deprotonates the triazole nitrogen, enhancing its nucleophilicity to attack the benzylic bromide, displacing bromide and forming the desired methylene linkage.
- Solvent: DMF or DMSO
- Base: Potassium carbonate or sodium hydride
- Temperature: 80-120 °C
- Reaction time: 6-24 hours under stirring
- Molar ratio: 1:1 to 1:1.5 (benzyl halide:triazole)
After completion, the reaction mixture is cooled and poured into water, precipitating the product or requiring extraction with organic solvents. Purification is achieved by recrystallization or column chromatography.
Alternative Synthetic Routes
While direct substitution is the most common method, other synthetic approaches include:
Microwave-assisted synthesis: Although primarily reported for 1,2,3-triazole derivatives, microwave irradiation can accelerate the nucleophilic substitution reactions, improving yields and reducing reaction times.
Multicomponent reactions: Some literature reports three-component reactions involving aldehydes, amines, and azides or alkynes to form triazole-containing benzaldehydes via cycloaddition, but these are more common for 1,2,3-triazoles rather than 1,2,4-triazoles.
Summary Table of Preparation Methods
Research Findings and Yield Data
The hydrazine/formamide method for triazole synthesis yields 1H-1,2,4-triazole with high purity (>95%) and good yield (~80-90%) due to efficient removal of by-products during reaction.
The nucleophilic substitution step typically achieves yields between 70-85%, depending on reaction time and temperature optimization.
Microwave-assisted methods reported for related triazole compounds suggest potential yield improvements and reaction time reduction, although specific data for 1,2,4-triazole derivatives are limited.
Analytical and Purity Considerations
The final product is characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the presence of the aldehyde group and triazole ring.
Purity is critical for applications in medicinal chemistry and materials science; thus, chromatographic purification and recrystallization are standard.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.
Reduction: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, modifications to the triazole ring can enhance its efficacy against specific pathogens, making it a candidate for further drug development .
Anticancer Research
Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation. This compound has been investigated for its potential to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways related to disease states. For example, it has shown promise as an inhibitor of certain kinases that are overactive in cancer cells .
Agricultural Science
Pesticide Development
In agricultural applications, this compound is being explored as a potential pesticide. Its structural features allow it to interact with biological systems of pests effectively. Research has focused on synthesizing derivatives that improve bioactivity against common agricultural pests while minimizing toxicity to non-target organisms .
Plant Growth Regulation
The compound has also been evaluated for its effects on plant growth and development. Some studies suggest that it may act as a growth regulator, influencing processes such as seed germination and root development . This application could be particularly beneficial in enhancing crop yields.
Materials Science
Synthesis of Novel Materials
In materials science, this compound is being utilized in the synthesis of novel polymers and nanomaterials. Its ability to form coordination complexes with metals can lead to the development of materials with unique electronic and optical properties .
Sensors and Detection Systems
The compound's chemical properties make it suitable for use in sensor technology. Research is ongoing into its application as a sensing agent for detecting various analytes due to its selective binding capabilities .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Efficacy of Triazole Derivatives | Medicinal Chemistry | Demonstrated significant activity against Gram-positive bacteria. |
| Apoptotic Effects on Cancer Cells | Cancer Research | Induced apoptosis via mitochondrial pathways in breast cancer cells. |
| Development of Eco-Friendly Pesticides | Agricultural Science | Showed effective pest control with low environmental impact. |
| Synthesis of Triazole-Based Polymers | Materials Science | Created materials with enhanced thermal stability and conductivity. |
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde in biological systems involves its interaction with enzymes and receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. This interaction disrupts the normal metabolic processes of pathogens, leading to their death.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and appended heterocycles:
| Compound Name | CAS Number | Functional Group | Substituent Position | Key Structural Features |
|---|---|---|---|---|
| 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde | Not provided | Aldehyde | 3-position | Triazole linked via methylene to benzaldehyde |
| 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7 | Aldehyde | 4-position | Triazole directly attached to benzaldehyde |
| 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | 167626-64-4 | Carboxylic acid | 3-position | Triazole directly attached to benzoic acid |
| 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 143426-48-6 | Aldehyde | 2-position | Triazole directly attached to benzaldehyde |
| 3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | Not provided | Nitrile | 3-position | Triazole linked via methylene to benzonitrile |
Key Observations :
- Positional Isomerism : 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (4-position) exhibits a lower melting point (148.5–149.5°C) compared to carboxylic acid derivatives (262–320°C), highlighting the impact of functional groups on thermal stability .
- Functional Group Effects : The aldehyde group in the target compound enhances reactivity in nucleophilic additions, whereas the nitrile in 3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile may favor cyanation reactions .
Physicochemical Properties
Data from commercial sources and synthetic studies reveal significant variations:
| Compound Name | Melting Point (°C) | Purity (%) | Solubility Trends |
|---|---|---|---|
| This compound | Not reported | N/A | Likely polar aprotic solvents (DMF, DMSO) |
| 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 148.5–149.5 | 95 | Ethanol, methanol |
| 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | 262–268, 318–320 | 97 | Aqueous base (sodium salt formation) |
| 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | Not reported | N/A | Similar to 4-isomer |
Biological Activity
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound contains a triazole ring, which is known for its pharmacological significance. The following sections detail the synthesis, biological evaluations, and potential applications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with triazole precursors. Various methods have been reported, including:
- Copper-Catalyzed Reactions : Utilizing copper(I) salts to facilitate the formation of triazole derivatives through click chemistry.
- Solvent-Free Conditions : Some studies have reported successful syntheses under solvent-free conditions, enhancing yield and reducing environmental impact.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. A study conducted by Borat et al. demonstrated that derivatives of this compound possess antifungal properties against various strains of Candida spp. and dermatophytes such as Microsporum canis and Trichophyton mentagrophytes. The mechanism involves disrupting the fungal cell wall, leading to cell lysis and death .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of cancer cell lines by inducing apoptosis. Specifically, it has been noted for its effectiveness against chronic myeloid leukemia (CML) cell lines by targeting Bcr-Abl kinase activity. Compounds derived from this structure showed IC50 values in the nanomolar range against various Bcr-Abl mutants .
Enzyme Inhibition
Another important biological activity of this compound is its role as an enzyme inhibitor. For example:
- Xanthine Oxidase Inhibition : A derivative demonstrated mixed-type inhibition with an IC50 value of 0.6 μM, significantly more potent than traditional inhibitors like allopurinol .
Study 1: Antifungal Activity
In a comparative study on antifungal agents, this compound was tested against several fungal strains. The results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Candida albicans, showcasing its potential as a therapeutic agent in treating fungal infections.
Study 2: Anticancer Activity
A series of derivatives were synthesized and tested against K562 CML cells. The most effective derivative exhibited an IC50 value of 0.36 nM against the wild-type Bcr-Abl and 0.98 nM against the T315I mutant, highlighting its potential in overcoming drug resistance commonly seen in CML treatments .
Data Table: Biological Activities
Q & A
Q. Q1: What are the standard synthetic protocols for preparing 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with catalytic acetic acid . Optimization involves adjusting solvent polarity, reaction time, and stoichiometry. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification by column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves yield and purity .
Q. Q2: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT or HSQC to distinguish aldehyde protons (~9.8 ppm) and triazole methylene protons (~5.2 ppm).
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and fragmentation patterns.
Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Variable-temperature NMR or deuteration can resolve ambiguities .
Advanced Research Questions
Q. Q3: How can X-ray crystallography and computational modeling (e.g., DFT) elucidate the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/EtOH). Use SHELXL for refinement, focusing on bond angles and torsional strain in the triazole-benzaldehyde linkage .
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and solvatochromic behavior. Compare calculated vs. experimental IR/NMR data to validate models .
Q. Q4: How does the compound’s antifungal activity compare to structurally related triazole derivatives, and what experimental designs are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Biological Assays : Test against Candida spp. or Aspergillus using broth microdilution (CLSI M27/M38 guidelines). Compare MIC values to fluconazole or voriconazole .
- SAR Design : Synthesize analogs with substituents on the benzaldehyde ring or triazole moiety. Use molecular docking (e.g., AutoDock Vina) to predict binding to fungal CYP51 enzymes. Corrogate steric/electronic effects with bioactivity data .
Q. Q5: What strategies address discrepancies in reported physicochemical properties (e.g., melting points or solubility) across studies?
Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Strategies include:
- DSC/TGA : Confirm melting points and thermal stability.
- Solubility Studies : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification.
- Purity Validation : Combine HPLC (>95% purity) and elemental analysis .
Data Analysis and Experimental Design
Q. Q6: How can researchers analyze conflicting biological efficacy data for this compound in different fungal strains?
Methodological Answer:
- Strain-Specific Profiling : Test across diverse clinical isolates to identify resistance mechanisms (e.g., efflux pumps or target mutations).
- Transcriptomics : Use RNA-seq to compare gene expression in susceptible vs. resistant strains post-treatment. Validate with qPCR for CYP51 or efflux pump genes .
Q. Q7: What advanced chromatographic methods resolve co-eluting impurities during synthesis?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Adjust retention times by modifying column temperature or flow rate.
- LC-MS : Couple with ESI-MS to identify impurities via molecular weight and fragmentation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
